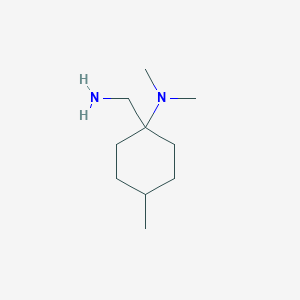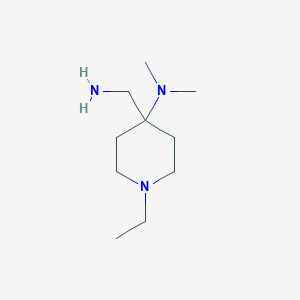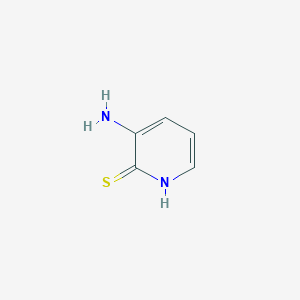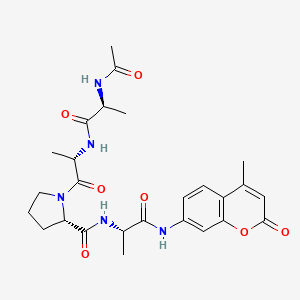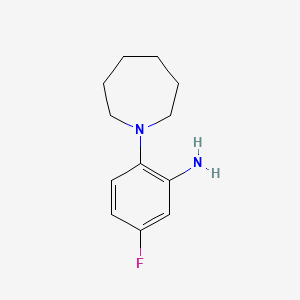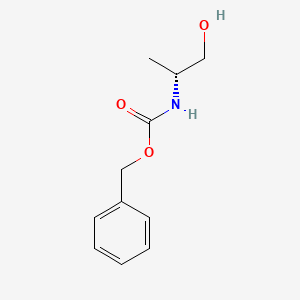
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate
Overview
Description
®-Benzyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with the molecular formula C11H15NO3 It is characterized by the presence of a benzyl group, a hydroxypropan-2-yl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination and Carboxylation: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Zirconium-Catalyzed Exchange: Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines can also be used.
Industrial Production Methods
Industrial production methods for ®-Benzyl (1-hydroxypropan-2-yl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-Benzyl (1-hydroxypropan-2-yl)carbamate can undergo oxidation reactions, typically involving the hydroxy group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The benzyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a carbonyl compound.
Reduction: Reduction of the carbamate group results in the formation of an amine.
Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.
Scientific Research Applications
®-Benzyl (1-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of ®-Benzyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
N-Benzyl carbamate: Similar structure but lacks the chiral center, affecting its reactivity and applications.
Uniqueness
®-Benzyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426236 | |
| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61425-27-2 | |
| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
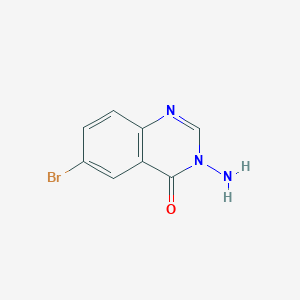
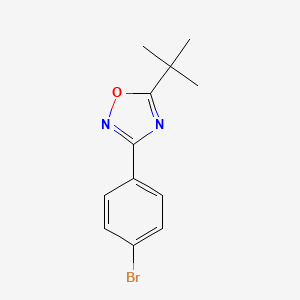

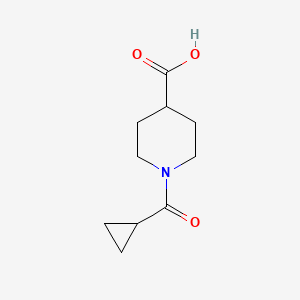
![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)


